L-Carnitinenitrile chloride
CAS No.: 2788-28-5
Cat. No.: VC2404417
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2788-28-5 |
---|---|
Molecular Formula | C7H15ClN2O |
Molecular Weight | 178.66 g/mol |
IUPAC Name | [(2R)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride |
Standard InChI | InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m1./s1 |
Standard InChI Key | ZOYKKWXSDFNANU-OGFXRTJISA-M |
Isomeric SMILES | C[N+](C)(C)C[C@@H](CC#N)O.[Cl-] |
SMILES | C[N+](C)(C)CC(CC#N)O.[Cl-] |
Canonical SMILES | C[N+](C)(C)CC(CC#N)O.[Cl-] |
Introduction
Property | Value |
---|---|
CAS Number | 2788-28-5 |
Molecular Formula | C₇H₁₅ClN₂O |
Molecular Weight | 178.66 g/mol |
IUPAC Name | [(2R)-3-cyano-2-hydroxypropyl]-trimethylazanium;chloride |
Standard InChI | InChI=1S/C7H15N2O.ClH/c1-9(2,3)6-7(10)4-5-8;/h7,10H,4,6H2,1-3H3;1H/q+1;/p-1/t7-;/m1./s1 |
Standard InChIKey | ZOYKKWXSDFNANU-OGFXRTJISA-M |
Isomeric SMILES | CN+(C)CC@@HO.[Cl-] |
Table 1: Physicochemical properties of L-Carnitinenitrile chloride
Chemical Structure and Characteristics
L-Carnitinenitrile chloride belongs to the class of quaternary ammonium compounds with a specific stereochemistry . The compound possesses a chiral center at the C-2 position, with the R-configuration being biologically relevant . This stereochemistry is crucial for its biological activity and its role in the synthesis of L-carnitine.
The structure consists of a trimethylammonium group connected to a hydroxylated carbon chain bearing a nitrile group . The chloride counterion balances the positive charge on the quaternary nitrogen. This specific arrangement allows for the compound's participation in various chemical transformations, particularly in the synthesis of metabolically active substances.
Synthesis Methods and Industrial Production
Laboratory Synthesis
The synthesis of L-Carnitinenitrile chloride typically involves multiple steps, starting from racemic D,L-carnitine nitrile chloride . The resolution of this racemic mixture is achieved using optically active compounds such as N-acetyl-L-proline . The process generally follows these steps:
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Formation of a salt from D,L-carnitine nitrile cation and the anion of an optically inactive acid
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Conversion to D,L-carnitine nitrile hydroxide using ion exchangers or electrodialysis
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Reaction of D,L-carnitine nitrile hydroxide with N-acetyl-L-proline to form diastereomeric salts
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Separation of diastereomers through fractional crystallization
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Treatment of the L-carnitine nitrile-containing fraction with an optically inactive strong acid
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Removal of the resolution reagent and isolation of L-Carnitinenitrile chloride
Another synthetic route involves the reaction of levo-epichlorohydrin with trimethylamine, which provides a more direct approach to the optically pure compound .
Industrial Production
On an industrial scale, the production of L-Carnitinenitrile chloride often involves the separation of racemic carnitine derivatives using optically active acids . The process typically includes:
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Detection and control of optical isomers of S-epichlorohydrin using gas chromatography with a chiral column
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Monitoring the specific rotation of intermediate L-3-chloro-2-hydroxypropyl trimethylamine
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Detecting the optical purity of L-3-cyano-2-hydroxypropyl trimethylamine and controlling the content of dextroisomer within 0-3.6% w/w
This rigorous control of stereochemistry throughout the synthesis ensures high optical purity (>97%) of the final L-carnitine product, with D-carnitine content below 2% .
Chemical Reactions and Transformations
L-Carnitinenitrile chloride undergoes various chemical reactions that make it valuable in synthetic chemistry:
Hydrolysis
The nitrile group in L-Carnitinenitrile chloride can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, which is a key step in the synthesis of L-carnitine . The hydrolysis typically proceeds via:
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Initial hydrolysis of the nitrile to form an amide (L-carnitinamide chloride)
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Further hydrolysis of the amide to form the carboxylic acid (L-carnitine chloride)
Resolution of Racemic Mixtures
One of the most important reactions involving L-Carnitinenitrile chloride is the resolution of its racemic form to obtain the optically pure L-isomer. This is typically accomplished through:
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Formation of diastereomeric salts with optically active acids
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Separation of these salts based on solubility differences
The patent literature describes a specific process using N-acetyl-L-proline as the resolving agent, which allows for the separation of the diastereomeric (LL) salt with high optical purity (>96%) .
Applications in Research and Industry
L-Carnitinenitrile chloride serves several important functions in research and industrial settings:
Pharmaceutical Intermediate
As a key intermediate in the synthesis of L-carnitine, L-Carnitinenitrile chloride plays a crucial role in the pharmaceutical industry. L-carnitine is used in various therapeutic applications, including:
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Treatment of primary and secondary carnitine deficiencies
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Management of metabolic disorders
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Cardiovascular health supplements
Biochemical Research
The compound is valuable in biochemical research, particularly in studies focused on:
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Fatty acid metabolism pathways
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Mitochondrial function
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Energy production mechanisms
Biological Significance and Research Findings
Though L-Carnitinenitrile chloride itself is primarily an intermediate compound, its hydrolysis product L-carnitine has significant biological activity that has been extensively researched:
Metabolic Functions
L-carnitine, derived from L-Carnitinenitrile chloride, functions to transport long chain fatty acyl CoAs into the mitochondria for degradation by β-oxidation . This process is essential for energy production, particularly in tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle.
Neuroprotective Effects
Research has demonstrated that L-carnitine and its derivative acetyl-L-carnitine (ALCAR) exhibit neuroprotective properties in various conditions:
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Hypoxia-ischemia
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Traumatic brain injury
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Neurodegenerative disorders
Studies have shown that L-carnitine can improve energy status, decrease oxidative stress, and prevent subsequent cell death in models of adult, neonatal, and pediatric brain injury . The acetyl moiety provided by ALCAR can be:
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Oxidized for energy production
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Used as a precursor for acetylcholine synthesis
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Incorporated into neurotransmitters like glutamate, glutamine, and GABA
Antioxidant Activity
L-carnitine exhibits antioxidant properties that help mitigate oxidative damage and enhance cellular resilience against stressors . In studies involving cerebral hypoperfusion in adult rats, L-carnitine treatment resulted in:
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Decreased oxidative DNA damage and lipid peroxidation
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Greater myelin sheath thickness
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Enhanced expression of oligodendrocyte markers
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Increased phosphorylated Akt and mammalian target of rapamycin (mTOR)
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Elevated levels of phosphorylated high-molecular weight neurofilament (pNFH)
Analytical Methods for Identification and Characterization
Various analytical techniques are employed for the identification and characterization of L-Carnitinenitrile chloride in research and industrial settings:
Chromatographic Methods
Column-switching liquid chromatography coupled with linear ion trap mass spectrometry has been successfully used to identify L-Carnitinenitrile chloride and related impurities in pharmaceutical preparations . The method typically involves:
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Primary separation on a C8 column at a flow rate of 0.15 mL/min with detection at 220 nm
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Secondary separation on an Acclaim Q1 column using gradient elution with 30 mM ammonium acetate (pH 5.0) and acetonitrile
Chiral Analysis
For determining optical purity, chiral chromatography techniques are essential:
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Gas chromatography using chiral columns for analysis of epichlorohydrin precursors
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Derivatization with optically pure compounds like (+) α-methyl-6-methoxy-2-naphthyl chloride
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Hydrolysis of the nitrile with hydrochloric acid followed by neutralization with aqua ammonia
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Analysis of the resulting derivatives to determine optical purity
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